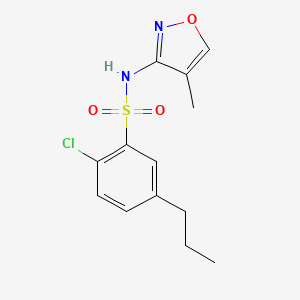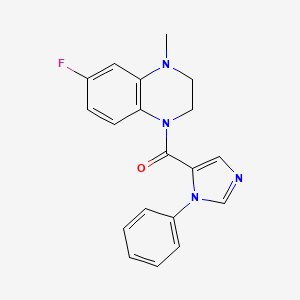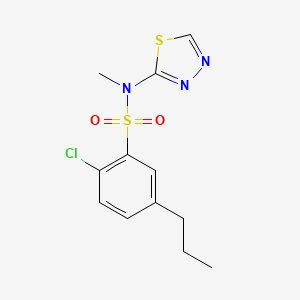
2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide, also known as CP-466722, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of the enzyme Tropomyosin receptor kinase B (TrkB), which is involved in the regulation of neuronal growth and survival.
科学研究应用
2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. The compound has been shown to inhibit the activity of TrkB, which is a receptor that is involved in the regulation of neuronal growth and survival. TrkB is known to play a key role in the pathogenesis of various neurological disorders such as depression, anxiety, and Alzheimer's disease. Therefore, 2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide has been studied as a potential treatment for these disorders.
作用机制
2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide acts as a selective inhibitor of TrkB by binding to the ATP-binding site of the kinase domain of the receptor. This binding prevents the activation of TrkB by its ligands, which results in the inhibition of downstream signaling pathways that are involved in the regulation of neuronal growth and survival.
Biochemical and Physiological Effects:
2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that the compound inhibits the activity of TrkB in a dose-dependent manner. In vivo studies have shown that 2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide can cross the blood-brain barrier and reach the brain, where it can inhibit the activity of TrkB. This inhibition has been shown to result in the reduction of depressive-like behaviors in animal models of depression.
实验室实验的优点和局限性
2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide has several advantages for lab experiments. The compound is highly selective for TrkB and does not inhibit the activity of other related kinases. This selectivity makes it a valuable tool for studying the role of TrkB in various neurological disorders. However, the compound has some limitations as well. 2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide has poor solubility in water, which can make it difficult to use in some experiments. Additionally, the compound has a short half-life, which can make it difficult to maintain a consistent level of inhibition over time.
未来方向
There are several future directions for research on 2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide. One area of interest is the potential use of the compound in the treatment of Alzheimer's disease. TrkB has been implicated in the pathogenesis of Alzheimer's disease, and 2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide has been shown to reduce the accumulation of amyloid-beta plaques in animal models of the disease. Another area of interest is the potential use of the compound in combination with other drugs for the treatment of depression and anxiety. Finally, further studies are needed to determine the optimal dosing and administration of 2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide for therapeutic use.
合成方法
The synthesis of 2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide involves a multi-step process that starts with the reaction of 4-methyl-3-nitrobenzoic acid with propylamine to form 4-methyl-3-nitrobenzylpropylamine. This intermediate is then reacted with thionyl chloride to form the corresponding 4-methyl-3-nitrobenzylpropyl chloride. The final step involves the reaction of 4-methyl-3-nitrobenzylpropyl chloride with 2-chloro-5-aminobenzenesulfonamide to form 2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide.
属性
IUPAC Name |
2-chloro-N-(4-methyl-1,2-oxazol-3-yl)-5-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c1-3-4-10-5-6-11(14)12(7-10)20(17,18)16-13-9(2)8-19-15-13/h5-8H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEQLTOGTVKHJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)Cl)S(=O)(=O)NC2=NOC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-Methylphenyl)-4-[(4-methylsulfonylphenyl)methyl]-1,2,4-oxadiazol-5-one](/img/structure/B6622768.png)
![4-methyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6622770.png)
![5-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6622778.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6622787.png)
![N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B6622804.png)
![9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622822.png)
![4-(2-chloro-5-propylphenyl)sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6622826.png)
![1-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B6622833.png)



![2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline](/img/structure/B6622857.png)
![1-[(4-Hydroxyoxan-4-yl)methyl]-1-methyl-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6622859.png)